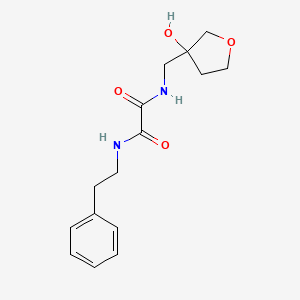
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide, commonly known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. It was first synthesized in 2002 by a team of researchers led by Dr. John R. Falck at the University of Texas Southwestern Medical Center. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation.
Mecanismo De Acción
HET0016 acts as a selective inhibitor of the enzyme cytochrome P450 4A (CYP4A), which is responsible for the synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide. HET0016 binds to the heme iron of CYP4A and inhibits its activity, leading to a decrease in the production of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide. This results in a reduction in the biological effects of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide, including vasoconstriction, angiogenesis, and inflammation.
Biochemical and Physiological Effects
HET0016 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that HET0016 inhibits the proliferation, migration, and invasion of cancer cells, suggesting a potential role in cancer therapy. HET0016 has also been shown to reduce blood pressure in animal models of hypertension, indicating a potential role in the treatment of hypertension. In addition, HET0016 has been shown to have anti-inflammatory effects in various models of inflammation, suggesting a potential role in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HET0016 has several advantages as a research tool. It is a selective inhibitor of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide synthesis, which allows for the investigation of the specific role of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in various physiological and pathological processes. HET0016 is also relatively stable and easy to use in vitro and in vivo experiments. However, HET0016 has some limitations as a research tool. It has low solubility in water, which can limit its use in some experimental settings. In addition, HET0016 has been shown to have off-target effects on other cytochrome P450 enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on HET0016. One direction is the investigation of the therapeutic potential of HET0016 in various diseases, including cancer, hypertension, and inflammation. Another direction is the development of more potent and selective inhibitors of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide synthesis, which could lead to the development of more effective therapies for these diseases. Finally, the role of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in other physiological and pathological processes, such as metabolism and immune function, could be investigated using HET0016 as a research tool.
Métodos De Síntesis
HET0016 is synthesized by a multi-step process involving the reaction of 3-hydroxytetrahydrofuran with phenethylamine, followed by the addition of oxalyl chloride to form the oxalamide derivative. The final product is obtained by the reaction of the oxalamide derivative with sodium hydride and 2-bromo-1-phenylethanone.
Aplicaciones Científicas De Investigación
HET0016 has been widely used in scientific research to investigate the role of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in various physiological and pathological processes. N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide is a biologically active metabolite of arachidonic acid that has been implicated in the regulation of vascular tone, angiogenesis, and inflammation. HET0016 has been shown to inhibit the synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in vitro and in vivo, leading to a reduction in its biological effects.
Propiedades
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-13(16-8-6-12-4-2-1-3-5-12)14(19)17-10-15(20)7-9-21-11-15/h1-5,20H,6-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXLWNCWTOAGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4Z)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2460617.png)
![3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2460618.png)

![2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate)](/img/structure/B2460620.png)

![1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane](/img/structure/B2460622.png)

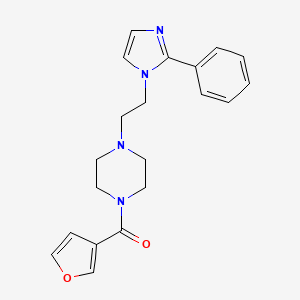
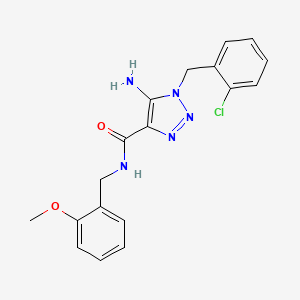
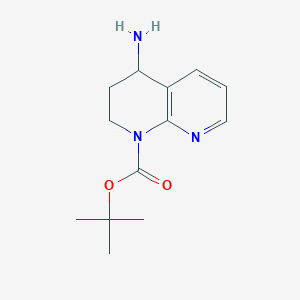
![3-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2460633.png)
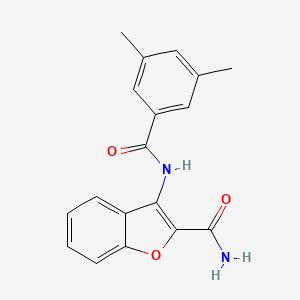
![N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2460636.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B2460638.png)